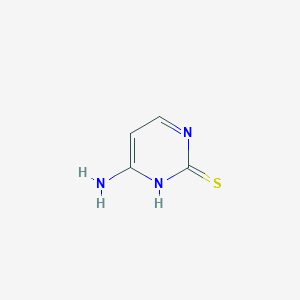

2-Thiocytosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Thiocytosine tautomerism in different solvents

An In-depth Technical Guide on the Tautomerism of 2-Thiocytosine in Different Solvents

Introduction

2-Thiocytosine, a sulfur-containing analogue of the canonical nucleobase cytosine, is a molecule of significant interest in biochemical and pharmaceutical research. Its unique photochemical properties and potential as an antileukemic and anticancer agent underscore the importance of a detailed understanding of its molecular behavior.[1] A critical aspect of this behavior is tautomerism—the dynamic equilibrium between structural isomers that differ in the position of a proton and the location of a double bond. The predominance of a specific tautomer can be profoundly influenced by the surrounding environment, particularly the solvent. This guide provides a comprehensive analysis of the tautomerism of 2-thiocytosine in various solvents, presenting quantitative data, detailed experimental protocols, and logical workflows for researchers, scientists, and drug development professionals.

Tautomeric Forms of 2-Thiocytosine

2-Thiocytosine primarily exists in two tautomeric forms: the amino-thion form and the amino-thiol form. The equilibrium between these forms is highly sensitive to the molecular environment.[2] In the gas phase, the amino-thiol form is the most stable.[2][3] However, in solution, the equilibrium shifts significantly.

Caption: Tautomeric equilibrium of 2-thiocytosine.

Solvent Effects on Tautomeric Equilibrium

Computational studies have elucidated the relative stability of 2-thiocytosine tautomers in different media. While the amino-thiol form is favored in a vacuum, the 1H-amino-thion tautomer is the most stable and predominant form in all solvents tested.[4] In polar solvents like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), and water, the 1H-amino-thion form is predicted to be the sole tautomer present.[2][4] There is a slight possibility of the amino-thiol form being present in small amounts in the less polar ethyl acetate (B1210297) (EtOAc) solution.[3][4]

Data Presentation: Relative Energies of 2-Thiocytosine Tautomers

The following table summarizes the calculated relative energies of the different tautomers of 2-thiocytosine in a vacuum and in six different solvents. Tautomer 'A' represents the 1H-amino-thion form, while 'B' and 'C' are rotamers of the amino-thiol form.

| Medium | Tautomer A (1H-amino-thion) | Tautomer B (amino-thiol) | Tautomer C (amino-thiol) | Tautomer D | Tautomer E |

| Vacuum | 5.0 | 0.0 | 0.2 | 5.6 | 12.1 |

| EtOAc | 0.0 | 2.1 | 2.1 | 5.1 | 6.2 |

| ACN | 0.0 | 4.6 | 4.6 | 6.8 | 4.9 |

| DMSO | 0.0 | 4.8 | 4.8 | 7.1 | 5.0 |

| EtOH | 0.0 | 5.2 | 5.2 | 7.3 | 4.9 |

| MeOH | 0.0 | 5.3 | 5.3 | 7.4 | 4.9 |

| Water | 0.0 | 5.7 | 5.7 | 7.7 | 4.7 |

| All energies are in kcal/mol. Data sourced from computational analysis.[4] |

Spectroscopic Analysis in Different Solvents

The effect of various solvents on 2-thiocytosine has been investigated using UV-Vis absorption spectroscopy.[4] These studies reveal significant solvatochromic shifts, which are changes in the position of absorption bands in response to the solvent's polarity.

A consistent trend is observed: as solvent polarity increases, the lowest-energy absorption maximum experiences a blue shift (shifts to higher energy/shorter wavelength).[4][5] For instance, this maximum shifts by 17 nm, from 286 nm in ethyl acetate to 269 nm in water.[4] Conversely, the high-energy absorption maximum shows a red shift (shifts to lower energy/longer wavelength), moving by 9 nm from 233 nm in acetonitrile to 242 nm in water.[4]

Data Presentation: Absorption Maxima of 2-Thiocytosine

The table below details the absorption maxima (λmax) and molar absorptivity (ε) of 2-thiocytosine in six different solvents.

| Solvent | λmax 1 (nm) | ε (M⁻¹cm⁻¹) at λmax 1 | λmax 2 (nm) | ε (M⁻¹cm⁻¹) at λmax 2 |

| EtOAc | 286 | 18,100 | - | - |

| ACN | 282 | 17,600 | 233 | 8,000 |

| DMSO | 283 | 19,300 | - | - |

| EtOH | 274 | 17,900 | 238 | 9,600 |

| MeOH | 273 | 17,900 | 239 | 9,800 |

| H₂O (pH 7.4) | 269 | 17,800 | 242 | 11,200 |

| Data extracted from steady-state absorption spectra.[4] |

Experimental and Computational Protocols

The understanding of 2-thiocytosine tautomerism is built upon a combination of experimental spectroscopy and high-level computational chemistry.

Caption: Combined experimental and computational research workflow.

Experimental Protocol: UV-Vis Absorption Spectroscopy

-

Materials : 2-Thiocytosine (e.g., Sigma-Aldrich, 97%) is used as received. Solvents such as ethyl acetate, acetonitrile, dimethyl sulfoxide, ethanol, and methanol are of high purity (e.g., Fisher Scientific, 99.8% or higher).[6] For aqueous solutions, a phosphate-buffered saline solution (e.g., pH 7.4) is prepared using sodium dihydrogen phosphate (B84403) and sodium hydrogen phosphate in ultrapure water.[6]

-

Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Cary 100 Bio) is used for recording steady-state absorption spectra.[6]

-

Procedure :

-

Spectra are recorded in 1 cm optical path quartz cells.

-

The spectrophotometer is blanked using the respective solvent before each measurement to correct for background absorbance.

-

Measurements are typically taken at room temperature.

-

Data is collected over a relevant wavelength range (e.g., 200-400 nm).

-

Computational Protocol: Ab Initio Calculations

-

Evaluation of Most Stable Tautomer :

-

Geometries of the different tautomers of 2-thiocytosine are optimized.

-

Methods such as Resolution of Identity Møller–Plesset second-order perturbation theory (RI-MP2) with a basis set like cc-pVTZ are employed for optimization and frequency calculations.[4]

-

Single-point energy calculations are then performed at a higher level of theory, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (RI-CCSD(T))/cc-pVTZ.[4]

-

Solvent effects are included using implicit models like COSMO.

-

-

Vertical Excitation Energy Calculations :

-

To assign the absorption bands observed experimentally, vertical excitation energies are computed.

-

High-level multireference methods like Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are used for this purpose.[6]

-

These calculations can be performed in a vacuum, with implicit solvent models (like PCM), and with explicit solvent molecules to account for specific hydrogen bonding interactions.[4][6]

-

Conclusion

The tautomeric equilibrium of 2-thiocytosine is definitively controlled by the solvent environment. While the amino-thiol form is intrinsically more stable in the gas phase, the 1H-amino-thion tautomer is overwhelmingly favored in a range of aprotic and protic solvents. This preference is confirmed through a synergistic approach combining UV-Vis spectroscopy and advanced computational chemistry. The observed solvatochromic shifts in the absorption spectra are directly linked to the properties of the solvent. For professionals in drug design and molecular biology, this knowledge is crucial, as the specific tautomeric form present in a biological milieu will dictate its hydrogen bonding patterns, molecular recognition, and ultimately, its therapeutic efficacy and function.

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

A Comparative Spectroscopic Analysis of 2-Thiocytosine and Cytosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosine, a fundamental pyrimidine (B1678525) nucleobase, is a cornerstone of the genetic code. Its thio-analog, 2-thiocytosine, where the oxygen atom at the C2 position is replaced by a sulfur atom, has garnered significant interest in various biomedical research fields. This substitution imparts unique photochemical and photophysical properties, making 2-thiocytosine a valuable tool in studying DNA/RNA structure and function, as well as a potential therapeutic agent. This technical guide provides a comprehensive comparison of the spectroscopic properties of 2-thiocytosine and cytosine, offering insights into their electronic structure and vibrational modes. The detailed experimental protocols and workflow visualizations aim to facilitate further research and application of these compounds in drug development and molecular biology.

Spectroscopic Properties: A Comparative Overview

The substitution of oxygen with sulfur in the pyrimidine ring significantly alters the spectroscopic signatures of the molecule. These differences are most pronounced in their ultraviolet-visible (UV-Vis) absorption, fluorescence, and vibrational spectra.

Table 1: UV-Vis Absorption Properties of Cytosine and 2-Thiocytosine

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Cytosine | Water (pH 7) | 267 | 6,100 | [1] |

| Water (pH 7) | ~274 | Not specified | [2] | |

| 2-Thiocytosine | Water | 241, 280 | Not specified | [3] |

| Acetonitrile | 245, 290 | Not specified | [3] | |

| Dioxane | 248, 295 | Not specified | [3] |

Note: The absorption maxima of 2-thiocytosine exhibit solvatochromism, shifting to longer wavelengths (red-shift) in less polar solvents.

Fluorescence Spectroscopy

Cytosine is known for its extremely low fluorescence quantum yield, rendering it virtually non-fluorescent under physiological conditions. This property is crucial for the photostability of DNA. In contrast, while not a strong fluorophore, 2-thiocytosine exhibits a more discernible fluorescence emission.

Table 2: Fluorescence Properties of Cytosine and 2-Thiocytosine

| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| Cytosine | Water | - | - | Very low (~10⁻⁴) | [4] |

| 2-Thiocytosine | Not Specified | Not Specified | Not Specified | Not Specified |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides a fingerprint of the molecular structure. The substitution of the C=O group with a C=S group leads to significant changes in the vibrational modes.

Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of Cytosine and 2-Thiocytosine (Thione Tautomer)

| Vibrational Mode | Cytosine (cm⁻¹) | 2-Thiocytosine (cm⁻¹) |

| NH₂ scissoring | 1665 | 1658 |

| Ring stretching | 1621 | 1605 |

| Ring stretching | 1528 | 1502 |

| C=O/C=S stretching | 1738 | 1221 |

| NH in-plane bending | 1465 | 1455 |

| CH in-plane bending | 1373 | 1368 |

Data obtained from DFT calculations.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectra and molar extinction coefficients of cytosine and 2-thiocytosine.

Materials:

-

Spectrophotometer (e.g., Agilent Cary 60)

-

Quartz cuvettes (1 cm path length)

-

Cytosine and 2-thiocytosine powders

-

Appropriate solvents (e.g., deionized water, acetonitrile, dioxane)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of cytosine or 2-thiocytocytosine and dissolve it in a known volume of the desired solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10-100 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the wavelength range to 200-400 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Measure the absorbance of each dilution, starting from the lowest concentration.

-

Data Analysis: Plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra of cytosine and 2-thiocytosine.

Materials:

-

Fluorometer (e.g., Horiba FluoroMax)

-

Quartz cuvettes (1 cm path length)

-

Cytosine and 2-thiocytosine solutions of known concentration

-

Appropriate solvents

Procedure:

-

Sample Preparation: Prepare solutions of cytosine and 2-thiocytosine in the desired solvent. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., the λmax from the absorption spectrum). Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., 280-500 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the sample cuvette in the fluorometer and record the fluorescence emission spectrum.

-

Data Correction: If necessary, subtract the blank spectrum from the sample spectrum to correct for background signals.

Raman Spectroscopy

Objective: To obtain the vibrational spectra of cytosine and 2-thiocytosine.

Materials:

-

Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

-

Microscope objective

-

Sample holder (e.g., glass slide or quartz capillary)

-

Cytosine and 2-thiocytosine (solid powder or solution)

Procedure:

-

Sample Preparation: Place a small amount of the solid powder on a glass slide or fill a quartz capillary with the sample solution.

-

Spectrometer Setup: Turn on the Raman spectrometer and laser. Allow the system to stabilize.

-

Calibration: Calibrate the spectrometer using a known standard (e.g., silicon wafer).

-

Sample Focusing: Place the sample under the microscope objective and focus the laser onto the sample.

-

Data Acquisition: Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample damage.

-

Data Processing: Process the raw spectrum to remove background fluorescence and cosmic rays.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The thio-substitution in 2-thiocytosine results in distinct spectroscopic properties compared to its canonical counterpart, cytosine. The red-shifted UV-Vis absorption, altered vibrational frequencies, and potentially enhanced (though still weak) fluorescence of 2-thiocytosine provide valuable spectral windows for its detection and characterization. These unique features make 2-thiocytosine a powerful probe for investigating nucleic acid structure and dynamics. The detailed protocols and workflow provided herein serve as a practical guide for researchers to explore and exploit the spectroscopic characteristics of these important molecules in their scientific endeavors. Further investigation into the fluorescence quantum yield of 2-thiocytosine is warranted to complete the comparative spectroscopic profile.

References

The Elusive Fluorescence of 2-Thiocytosine: A Technical Guide to its Photophysical Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiocytosine, a sulfur-substituted analogue of the canonical nucleobase cytosine, presents a complex and fascinating photophysical profile. While its structural similarity to cytosine suggests potential as a fluorescent probe, its emission properties are profoundly influenced by tautomeric equilibria and highly efficient non-radiative decay pathways. This technical guide delves into the core principles governing the fluorescence quantum yield of 2-thiocytosine, providing a comprehensive overview of its photochemistry, detailed experimental protocols for its study, and a summary of the key factors that render its fluorescence exceptionally low.

Introduction: The Promise and Peril of Thionucleobases

Thionucleobases, where a carbonyl oxygen is replaced by a sulfur atom, have garnered significant interest in various biomedical and biotechnological applications. Their unique photophysical properties, including red-shifted absorption spectra and altered excited-state dynamics, make them potential candidates for photosensitizers in photodynamic therapy and as intrinsic fluorescent probes for studying nucleic acid structure and function. 2-Thiocytosine (2TC) is a prime example of such a modified nucleobase. However, understanding its fluorescence characteristics is paramount for its effective utilization. The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission, is a critical parameter in this regard.

The Photophysical Landscape of 2-Thiocytosine: A Tale of Two Tautomers

The fluorescence properties of 2-thiocytosine are intrinsically linked to its tautomeric forms. In solution, 2TC predominantly exists in the thione form, while the thiol form is more prevalent in the gas phase[1][2]. These two tautomers exhibit distinct photophysical behaviors that ultimately dictate the very low fluorescence quantum yield.

The Thione Tautomer: A Gateway to the Triplet State

In aqueous and other solution environments, the thione form of 2-thiocytosine dominates. Upon photoexcitation, the excited singlet state (S1) of the thione tautomer undergoes highly efficient intersystem crossing (ISC) to the triplet manifold (T1)[1][2]. This process is a non-radiative decay pathway that effectively depopulates the fluorescent singlet state, thus quenching fluorescence. The presence of the sulfur atom, a heavy atom, significantly enhances the spin-orbit coupling, which is the driving force for this rapid intersystem crossing. This efficient S1 → T1 transition is a major contributor to the low fluorescence quantum yield of 2-thiocytosine in solution.

The Thiol Tautomer: Ultrafast and Non-emissive

In the gas phase, the thiol tautomer of 2-thiocytosine is the major species. Its photodynamics are characterized by ultrafast internal conversion (IC) from the excited singlet state back to the ground state (S0)[1][2]. This is another highly efficient non-radiative process that prevents the molecule from emitting a photon. The decay of the excited thiol tautomer is exceptionally rapid, occurring on a sub-picosecond timescale, leaving little opportunity for fluorescence to occur.

The following diagram illustrates the dominant deactivation pathways for the thione and thiol tautomers of 2-thiocytosine.

Quantitative Data: A Notable Absence

Extensive literature searches reveal a conspicuous absence of a definitive, experimentally determined fluorescence quantum yield for 2-thiocytosine under various conditions. This lack of quantitative data is a direct consequence of the molecule's photophysical properties. The dominance of highly efficient non-radiative decay pathways, namely intersystem crossing in the thione form and ultrafast internal conversion in the thiol form, leads to extremely weak fluorescence that is difficult to quantify accurately.

Table 1: Summary of Photophysical Properties of 2-Thiocytosine

| Tautomer | Predominant Phase | Primary Deactivation Pathway | Consequence for Fluorescence |

| Thione | Solution | Intersystem Crossing (S1 → T1) | Very Low Quantum Yield |

| Thiol | Gas Phase | Internal Conversion (S1 → S0) | Extremely Low Quantum Yield |

Experimental Protocol for Fluorescence Quantum Yield Determination of 2-Thiocytosine

While the fluorescence of 2-thiocytosine is weak, a carefully designed experiment can be attempted to estimate its quantum yield. The following protocol outlines a relative method using a well-characterized fluorescence standard.

Materials and Instrumentation

-

2-Thiocytosine: High purity, analytical grade.

-

Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to 2-thiocytosine (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a coumarin (B35378) dye).

-

Solvent: Spectroscopic grade, transparent in the excitation and emission wavelength range. Common solvents for nucleobase studies include phosphate (B84403) buffer, acetonitrile, or methanol.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Equipped with a high-sensitivity detector.

-

Quartz Cuvettes: 1 cm path length.

Experimental Workflow

The following diagram outlines the workflow for the relative quantum yield measurement.

Detailed Procedure

-

Solution Preparation:

-

Prepare stock solutions of 2-thiocytosine and the chosen fluorescence standard in the selected solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the intended excitation wavelength is in the range of 0.01 to 0.1.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum of each solution.

-

Note the absorbance value at the excitation wavelength (λ_ex) that will be used for the fluorescence measurements.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to λ_ex.

-

Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough wavelength range to capture the entire emission profile.

-

It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

-

Record the emission spectrum of a solvent blank to subtract any background signal.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's response function if necessary.

-

Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both 2-thiocytosine and the standard.

-

-

Quantum Yield Calculation:

-

Perform a linear regression on both plots. The slope of the line is the gradient (Grad).

-

The quantum yield of 2-thiocytosine (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

Factors Influencing the Fluorescence of 2-Thiocytosine

Several factors can modulate the already weak fluorescence of 2-thiocytosine:

-

Solvent Environment: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric equilibrium and the stability of the excited states, thereby affecting the rates of radiative and non-radiative decay.

-

pH: The protonation state of 2-thiocytosine can alter its electronic structure and photophysical properties.

-

Molecular Aggregation: At higher concentrations, intermolecular interactions can lead to self-quenching, further reducing the fluorescence intensity.

Conclusion and Future Directions

Future research should focus on strategies to modulate these decay pathways to enhance the fluorescence of 2-thiocytosine derivatives. This could involve chemical modifications to raise the energy of the triplet state, thereby reducing the efficiency of intersystem crossing, or to introduce conformational rigidity to slow down internal conversion. Such efforts could unlock the potential of 2-thiocytosine as a valuable fluorescent tool in biomedical research.

References

- 1. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Transitions and Excited States of 2-Thiocytosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiocytosine (2tCyt) is a thionated analog of the canonical nucleobase cytosine, where the oxygen atom at the C2 position is replaced by a sulfur atom. This single-atom substitution significantly alters the molecule's electronic structure and, consequently, its response to UV radiation. Understanding the electronic transitions and subsequent excited-state deactivation pathways of 2tCyt is crucial for its application in various biomedical fields. Its unique photophysical properties, including a pronounced tendency to populate triplet states, make it a candidate for use as a photosensitizer in photodynamic therapy and as a photo-cross-linking agent. Furthermore, its role as a potential prebiotic precursor and its cytotoxic and anticancer activities underscore the importance of a detailed photophysical characterization.[1] This guide provides an in-depth analysis of the electronic states, transition properties, and deactivation mechanisms of 2-thiocytosine, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Electronic Structure and Tautomerism

Like cytosine, 2-thiocytosine can exist in different tautomeric forms. The two primary forms are the thione and thiol tautomers. Crucially, the dominant form depends on the environment. In the gas phase, the thiol form is favored, whereas in solution, the thione form is expected to be the sole tautomer in solvents like acetonitrile, DMSO, ethanol, methanol, and water.[2] This distinction is vital, as the photophysical behavior of each tautomer is remarkably different. The presence of the C=S (thiocarbonyl) group in the thione tautomer is the key to its distinct excited-state dynamics in solution.[2][3][4]

The electronic excitations of the thione tautomer are complex. High-level quantum chemical calculations have characterized the lowest-lying singlet excited states (S) as originating from different types of electronic transitions:[5]

-

nSπ* states (S1, S3): These involve the excitation of an electron from a non-bonding lone pair orbital on the sulfur atom (nS) to an anti-bonding π* orbital. These transitions are typically dark, meaning they have very low oscillator strength and do not contribute significantly to the absorption spectrum.[5]

-

πSπ* states (S2, S4): These arise from the excitation of an electron from a bonding π orbital localized on the sulfur atom to an anti-bonding π* orbital. The S4 state, in particular, is a very intense transition that dominates the lowest-energy absorption band.[5]

-

ππ* states (S6, S8): These are excitations within the pyrimidine (B1678525) ring's π-electron system and contribute to absorption at higher energies (shorter wavelengths).[5]

Quantitative Spectroscopic and Photophysical Data

The following tables summarize the key quantitative data regarding the electronic transitions of 2-thiocytosine, compiled from experimental and computational studies.

Table 1: Calculated Gas-Phase Vertical Excitation Energies

This table presents the theoretical vertical excitation energies, oscillator strengths (a measure of absorption intensity), and character of the low-lying singlet states for the thione tautomer of 2-thiocytosine in a vacuum.[5]

| State | Energy (eV) | Wavelength (nm) | Oscillator Strength | Character |

| S1 | 3.48 | 356 | < 0.01 | nSπ |

| S2 | 3.74 | 331 | 0.02 | πSπ |

| S3 | 4.14 | 300 | < 0.01 | nSπ |

| S4 | 4.44 | 279 | 0.23 | πSπ |

| S5 | 5.34 | 232 | < 0.01 | nNπ |

| S6 | 5.60 | 221 | 0.14 | ππ |

| S7 | 5.95 | 208 | 0.01 | ππ |

| S8 | 6.10 | 203 | 0.10 | ππ |

Data obtained from MS-CASPT2 calculations.[5]

Table 2: Experimental UV Absorption Maxima in Various Solvents

The absorption spectrum of 2-thiocytosine is sensitive to the solvent environment, a phenomenon known as solvatochromism. In more polar solvents, the main absorption band shifts to higher energies (a blue shift).[5]

| Solvent | Dielectric Constant | Max Absorptivity (λmax, nm) |

| Ethyl Acetate (EtOAc) | 6.0 | ~290 |

| Acetonitrile (ACN) | 37.5 | ~285 |

| Ethanol (EtOH) | 24.6 | ~283 |

| Methanol (MeOH) | 32.7 | ~282 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~282 |

| Water (H2O, pH 7.4) | 80.1 | ~275 |

Data extracted from steady-state absorption spectra.[5]

Table 3: Excited-State Radiative Properties

The radiative properties of 2-thiocytosine in solution, such as fluorescence quantum yield and excited-state lifetime, are not well-documented in the literature. This is a direct consequence of its highly efficient non-radiative deactivation pathways. The photodynamics of the thione form in solution are overwhelmingly characterized by rapid and efficient intersystem crossing to the triplet manifold, which quenches potential fluorescence.[3][4] This high triplet quantum yield is precisely the property that makes it a potent photosensitizer.

| Property | Value (in Solution) | Remarks |

| Fluorescence Quantum Yield (ΦF) | Not Reported (Assumed to be very low) | Efficient intersystem crossing and other non-radiative pathways dominate, making fluorescence a minor deactivation channel. |

| Singlet Excited-State Lifetime (τS) | Not Reported (Assumed to be very short) | The rapid population of the triplet state implies an ultrafast decay of the singlet excited state. |

Excited-State Deactivation Pathways

Upon absorption of a UV photon, an excited 2-thiocytosine molecule must dissipate its excess energy. Unlike canonical nucleobases which primarily use ultrafast internal conversion to return to the ground state, 2-thiocytosine utilizes distinct and competing pathways.

-

Intersystem Crossing (ISC): This is the dominant deactivation mechanism for the thione tautomer in solution.[3][4] The sulfur atom, being a heavy atom, enhances spin-orbit coupling. This facilitates a highly efficient transition from the lowest singlet excited state (S1) to the triplet manifold (T1). This process is responsible for the molecule's photosensitizing capabilities, as the long-lived triplet state can interact with and transfer energy to other molecules, such as molecular oxygen.

-

Internal Conversion (IC): While less dominant than in canonical cytosine, internal conversion to the ground state still occurs. For the thiol tautomer, which is prevalent in the gas phase, ultrafast internal conversion is a primary decay channel.[2][3]

-

Water-Chromophore Electron Transfer (WCET): In aqueous environments, a specific deactivation channel involving explicit water molecules has been proposed.[1][6] This pathway involves an electron transfer from a nearby water molecule to the excited 2-thiocytosine, which can facilitate intersystem crossing and lead to further photochemical reactions.[1][6]

The following diagram illustrates the key deactivation pathways for 2-thiocytosine in solution.

Caption: Key excited-state deactivation pathways for 2-thiocytosine in solution.

Experimental and Computational Protocols

The characterization of 2-thiocytosine's electronic properties relies on a combination of spectroscopic experiments and high-level computational chemistry.

Steady-State UV-Vis Absorption Spectroscopy

This is a fundamental technique to determine the wavelengths of light absorbed by the molecule.

-

Protocol:

-

Sample Preparation: 2-Thiocytosine is dissolved in a UV-transparent solvent of choice (e.g., water, ethanol, acetonitrile) to a known concentration (typically in the micromolar range). A blank sample containing only the solvent is also prepared.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The cuvette with the blank solution is placed in the reference beam path, and the sample cuvette is placed in the sample beam path. The absorbance is scanned across a wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Caption: Experimental workflow for steady-state UV-Vis absorption spectroscopy.

Fluorescence Quantum Yield Measurement (Comparative Method)

The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.

-

Protocol:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and absorption/emission spectra that overlap with the sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the 2tCyt sample with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to minimize reabsorption effects.

-

Absorbance Measurement: Record the absorbance of all solutions at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and identical instrument settings (e.g., slit widths).

-

Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (ΦX) is calculated using the equation: ΦX = ΦST * (GradX / GradST) * (nX² / nST²) where ST denotes the standard, X denotes the sample, Grad is the gradient of the plot, and n is the refractive index of the solvent.

-

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Computational Chemistry Methods

Theoretical calculations are indispensable for assigning spectral features and understanding excited-state character and dynamics.

-

Protocol:

-

Ground-State Geometry Optimization: The molecular structure of the 2-thiocytosine tautomer of interest is optimized to find its lowest energy conformation using methods like Møller–Plesset perturbation theory (MP2) or Density Functional Theory (DFT).

-

Vertical Excitation Calculation: Using the optimized ground-state geometry, the energies and properties (e.g., oscillator strengths) of the excited states are calculated. High-level multireference methods like Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are required for accurate descriptions of molecules like 2tCyt.[5]

-

Solvent Effects: To simulate solution-phase behavior, solvent effects can be included implicitly using models like the Polarizable Continuum Model (PCM) or explicitly by adding individual solvent molecules to the calculation.[5]

-

Analysis: The calculated excitation energies are compared to the experimental absorption spectrum to assign transitions. The character of each excited state (e.g., nπ, ππ) is determined by analyzing the molecular orbitals involved in the transition.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01442E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [1808.06824] Solvation Effects Alter the Photochemistry of 2-Thiocytosine [arxiv.org]

An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Thiocytosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed structural analysis of 2-thiocytosine (2-TC), a sulfur-containing analogue of the nucleobase cytosine. 2-Thiocytosine and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential anticancer and antileukemic properties.[1][2] This document outlines a common synthetic pathway and discusses the critical structural features of 2-TC, including its tautomeric forms and spectroscopic properties, supported by experimental data and methodologies.

Synthesis of 2-Thiocytosine

2-Thiocytosine can be synthesized through the condensation reaction of thiourea (B124793) with a suitable three-carbon precursor. One established method involves the reaction of thiourea with cyanoacetaldehyde.[3] A related and frequently cited pathway is the base-catalyzed cyclocondensation of thiourea and ethyl cyanoacetate (B8463686), often in the presence of an aldehyde, which proceeds through a dihydropyrimidine (B8664642) intermediate.[4]

A general representation of the synthesis workflow is depicted below. The process involves the reaction of starting materials, formation of an intermediate, and subsequent cyclization and/or oxidation to yield the final 2-thiocytosine product.

Experimental Protocol: Synthesis via Thiourea and Ethyl Cyanoacetate

This protocol is a generalized procedure based on the principles of pyrimidine (B1678525) synthesis.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea and ethyl cyanoacetate in an appropriate solvent, such as ethanol.

-

Catalyst Addition: Add a base catalyst, for example, sodium ethoxide or potassium carbonate, to the mixture.

-

Condensation: The reaction mixture is typically heated to reflux for several hours to facilitate the condensation and cyclization reactions.

-

Intermediate Formation: This process forms a dihydropyrimidine derivative as an intermediate.[4]

-

Dehydrogenation (if necessary): The intermediate may be resistant to atmospheric oxidation.[4] Dehydrogenation can be achieved by heating with an oxidizing agent like chloranil (B122849) in a suitable solvent (e.g., toluene) to yield the aromatic 2-thiocytosine ring.[4]

-

Purification: After cooling, the product can be isolated by filtration. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or water, to obtain pure 2-thiocytosine crystals.

Structural Characterization

The structure of 2-thiocytosine is complex due to the existence of multiple tautomeric forms, which significantly influence its chemical and photophysical properties.[1][5] A combination of spectroscopic and crystallographic techniques is essential for a complete characterization.

Tautomerism

Like cytosine, 2-thiocytosine can exist in several tautomeric forms due to thiol-thione and amino-imino equilibria.[1] The two most significant forms are the 1H-amino-thione tautomer and the amino-thiol tautomer. The relative stability of these forms is highly dependent on the environment. In the gas phase, the amino-thiol form is dominant, whereas in solution, the 1H-amino-thione form is strongly favored and often considered the only significant tautomer present.[6][7]

Spectroscopic Analysis

A general workflow for the structural characterization of the synthesized compound is outlined below.

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption spectrum of 2-thiocytosine is sensitive to solvent polarity, a phenomenon known as solvatochromism.[6] In more polar solvents, the first absorption maximum shifts to higher energies (a blue shift), while the second maximum shifts to lower energies (a red shift).[6] The spectrum typically shows two main absorption maxima and a shoulder at lower energies.[6]

-

Experimental Protocol: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. A stock solution of 2-thiocytosine is prepared in a suitable solvent (e.g., ethanol, water, DMSO) and diluted to an appropriate concentration (in the micromolar range) to ensure the absorbance is within the linear range of the instrument (typically < 1.0). Spectra are recorded in quartz cuvettes with a 1 cm path length, scanning a wavelength range from approximately 200 nm to 400 nm.

| Solvent | First Absorption Max (λmax, nm) | Second Absorption Max (λmax, nm) |

| Acetonitrile (ACN) | ~278 | ~235 |

| Dimethyl sulfoxide (B87167) (DMSO) | ~285 | Not clearly distinguishable |

| Ethanol (EtOH) | ~280 | ~240 |

| Methanol (MeOH) | ~279 | ~239 |

| Water (H₂O) | ~275 | ~238 |

Table 1: Approximate UV-Vis Absorption Maxima of 2-Thiocytosine in Various Solvents. Data is estimated from graphical representations in the literature.[6]

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.[8] The IR spectrum of 2-thiocytosine provides evidence for its key structural features.

-

Experimental Protocol: IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is then recorded, usually in the range of 4000 to 400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3100 | N-H stretching | Amino group (NH₂) |

| ~3080 | C-H stretching | Aromatic C-H |

| ~1620 | N-H bending | Amino group (NH₂) |

| ~1710 - 1650 | C=O stretching (for comparison) | Carbonyl (in cytosine) |

| ~1200 - 1050 | C=S stretching | Thiocarbonyl group |

Table 2: Key Infrared Absorption Frequencies for 2-Thiocytosine. Values are approximate and based on typical ranges for these functional groups.[9][10]

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.[11]

-

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The 2-thiocytosine sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆), due to its good solubility for such compounds. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~11.0 - 12.0 | N-H (ring protons) |

| ¹H | ~7.0 - 8.0 | -NH₂ (amino protons) |

| ¹H | ~7.5 | H6 (ring proton) |

| ¹H | ~5.8 | H5 (ring proton) |

| ¹³C | >175 | C2 (C=S, thione) |

| ¹³C | ~160 | C4 (C-NH₂) |

| ¹³C | ~145 | C6 |

| ¹³C | ~95 | C5 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Thiocytosine in DMSO-d₆. These are estimated values based on general pyrimidine and thio-pyrimidine structures.

Crystallographic Data

X-ray crystallography on solid-state 2-thiocytosine reveals detailed information about bond lengths, bond angles, and intermolecular interactions. In the crystalline structure, 2-thiocytosine molecules form supramolecular synthons (dimers) linked by hydrogen bonds.[1] These dimers are further connected into ribbons through weaker N-H···N and N-H···S hydrogen bonds.[1] The application of Quantum Theory of Atoms in Molecules (QTAIM) analysis has revealed additional weak intermolecular interactions, including N···N, N···C, and N···S contacts, which contribute to the stability of the crystal lattice.[1]

Summary of Physicochemical Data

| Property | Value |

| Molecular Formula | C₄H₅N₃S[12] |

| Molecular Weight | 127.17 g/mol [12] |

| Appearance | Solid |

| Melting Point | 285-290 °C (decomposes) |

| CAS Number | 333-49-3[12][13] |

Table 4: General Physicochemical Properties of 2-Thiocytosine.

Conclusion

This guide has provided a detailed overview of the synthesis and structural characterization of 2-thiocytosine. The synthetic route via thiourea and a C3-synthon is a viable method for its preparation. A thorough structural elucidation requires a multi-technique approach, combining UV-Vis, IR, and NMR spectroscopy with crystallographic analysis. A critical aspect of its structure is the pronounced tautomerism, with the thione form dominating in solution. The compiled data and experimental protocols herein serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of 2-thiocytosine and its derivatives in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. The Effect of Sulphur Atom on the Structure of Biomolecule 2-Thiocytosine in the Gas-Phase, Solid-State, and Hydrated Forms and in DNA–DNA Microhelices as Compared to Canonical Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. scilit.com [scilit.com]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-Thiocytosine | C4H5N3S | CID 2724245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Thiocytosine 97% | 333-49-3 [sigmaaldrich.com]

The Prebiotic Significance of 2-Thiocytosine in Nucleotide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The origin of life and the formation of the first genetic material are central questions in prebiotic chemistry. While the canonical nucleobases—adenine, guanine, cytosine, and uracil (B121893)/thymine—are the building blocks of modern nucleic acids, their prebiotic synthesis and stability, particularly of cytosine, present significant challenges. This has led to the exploration of alternative nucleobases that could have played a crucial role on the early Earth. Among these, 2-thiocytosine has emerged as a compelling candidate due to its plausible prebiotic synthesis, enhanced stability, and favorable properties in non-enzymatic replication. This technical guide provides an in-depth analysis of the prebiotic significance of 2-thiocytosine, detailing its synthesis, its role in nucleotide formation, and its potential advantages over cytosine in the context of an RNA world hypothesis. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers in the fields of prebiotic chemistry, astrobiology, and drug development.

Introduction: The Cytosine Problem and the Rise of a Thio-Alternative

The "RNA world" hypothesis posits that RNA was the primary genetic material before the advent of DNA and proteins. A critical requirement for this hypothesis is the prebiotic availability of the four canonical ribonucleotides. However, the prebiotic synthesis of cytosine is fraught with difficulties. It is not found in meteorites and is not a product of electric spark discharge experiments, two commonly invoked sources of prebiotic organic molecules.[1][2] Furthermore, the laboratory syntheses of cytosine from precursors like cyanoacetylene (B89716) or cyanoacetaldehyde and urea (B33335) or cyanate (B1221674) require high concentrations of reactants, which are considered implausible in a natural prebiotic setting.[3][4] Perhaps most significantly, cytosine is susceptible to hydrolysis, deaminating to uracil with a half-life that is relatively short on geological timescales, posing a major challenge for its accumulation and participation in the origin of life.[3][5]

These challenges have prompted the investigation of alternative nucleobases that could have been more readily available and stable on the primitive Earth. 2-Thiocytosine, a sulfur-containing analog of cytosine, has garnered significant attention in this regard. This guide explores the compelling evidence supporting the prebiotic relevance of 2-thiocytosine.

Prebiotic Synthesis of 2-Thiocytosine

A key line of evidence for the prebiotic significance of 2-thiocytosine is its formation under plausible early Earth conditions. Research has demonstrated that 2-thiocytosine can be synthesized from simple precursors that were likely present on the prebiotic Earth.

Synthesis from Cyanoacetaldehyde and Thiourea (B124793)

One of the most well-studied prebiotic synthesis routes involves the reaction of cyanoacetaldehyde with thiourea.[6][7] Thiourea is a plausible prebiotic molecule that can be formed from the reaction of hydrogen sulfide (B99878) with cyanamide, both of which are considered to have been available on the early Earth. Cyanoacetaldehyde can be produced from the hydrolysis of cyanoacetylene, which in turn can be generated in electric discharge experiments simulating atmospheric chemistry.[3]

The reaction between cyanoacetaldehyde and thiourea proceeds to form 2-thiocytosine. While the yields are generally lower than those observed for the synthesis of 2,4-diaminopyrimidine (B92962) from guanidine (B92328) hydrochloride and cyanoacetaldehyde, the synthesis of 2-thiocytosine is still considered a significant prebiotic source of 2-thiopyrimidines.[6]

// Nodes Cyanoacetylene [label="Cyanoacetylene", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O [label="H₂O (Hydrolysis)", fillcolor="#FFFFFF", fontcolor="#202124", shape=plaintext]; Cyanoacetaldehyde [label="Cyanoacetaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiourea [label="Thiourea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Thiocytosine [label="2-Thiocytosine", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Cyanoacetylene -> Cyanoacetaldehyde [label="Hydrolysis"]; {Cyanoacetaldehyde, Thiourea} -> Two_Thiocytosine [label="Condensation"];

// Invisible nodes and edges for alignment edge [style=invis]; Cyanoacetylene -> H2O [style=invis]; H2O -> Cyanoacetaldehyde [style=invis]; }

Quantitative Data on Synthesis

The yield of 2-thiocytosine from the reaction of cyanoacetaldehyde and thiourea is influenced by factors such as reactant concentrations and the presence of other molecules. The following table summarizes available quantitative data.

| Reactants | Conditions | Yield of 2-Thiocytosine | Reference |

| Cyanoacetaldehyde and Thiourea | Concentrated drying lagoon model | Lower than with guanidine or urea | [6][7] |

Further research is needed to quantify the yields under a broader range of prebiotic conditions.

Nucleotide Formation: From Base to Building Block

The formation of a nucleobase is only the first step; for it to become part of a genetic polymer, it must be converted into a nucleotide. This involves the attachment of a ribose sugar (ribosylation) and a phosphate (B84403) group (phosphorylation).

Ribosylation of 2-Thiocytosine

The prebiotic synthesis of ribonucleosides is a challenging area of research. One proposed pathway for the formation of 2-thiocytidine (B84405) involves the reaction of 2-thiocytosine with ribose. While direct glycosylation of pre-formed nucleobases with ribose is generally inefficient, alternative pathways involving intermediates are being explored. For example, a plausible prebiotic route to pyrimidine (B1678525) ribonucleosides proceeds through arabinose amino-oxazoline and cyanoacetylene to form α-anhydrocytidine, which upon thiolysis and UV-mediated photoanomerization yields 2-thiocytidine.[8]

Phosphorylation of 2-Thiocytidine

Once formed, 2-thiocytidine can be phosphorylated under prebiotically plausible conditions to yield 2-thiocytidine nucleotides. Studies have shown that phosphorylation of 2-thiouridine (B16713), a related molecule, can occur with reagents like diamidophosphate (B1260613) (DAP) under mild conditions.[6][7] This process can lead to the formation of cyclic phosphates, which are key intermediates in nucleotide synthesis.[6]

// Nodes Two_Thiocytosine [label="2-Thiocytosine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ribose [label="Ribose", fillcolor="#FBBC05", fontcolor="#202124"]; Two_Thiocytidine [label="2-Thiocytidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphate_Source [label="Phosphate Source (e.g., DAP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Two_Thiocytidine_Nucleotide [label="2-Thiocytidine Nucleotide", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Two_Thiocytosine -> Two_Thiocytidine [label="Ribosylation"]; Ribose -> Two_Thiocytidine; Two_Thiocytidine -> Two_Thiocytidine_Nucleotide [label="Phosphorylation"]; Phosphate_Source -> Two_Thiocytidine_Nucleotide; }

Advantages of 2-Thiocytosine in a Prebiotic Context

The potential significance of 2-thiocytosine is further underscored by its advantageous properties compared to canonical cytosine, particularly in terms of stability and its role in non-enzymatic replication.

Enhanced Stability

One of the major arguments for the involvement of 2-thiocytosine in the origin of life is its potential for greater stability compared to cytosine. The thio-substitution can alter the electronic properties of the molecule, potentially rendering it more resistant to hydrolytic deamination and UV-induced damage, both of which are significant decay pathways for cytosine on the prebiotic Earth.[9]

4.1.1. Resistance to Hydrolysis

The rate of hydrolytic deamination of cytosine to uracil is a significant challenge for the RNA world hypothesis. While specific quantitative data on the comparative hydrolysis rates of 2-thiocytosine and cytosine under various prebiotic conditions are still being gathered, the chemical nature of the thiocarbonyl group suggests a potentially slower rate of hydrolysis.

4.1.2. Photostability

The early Earth was subjected to intense ultraviolet (UV) radiation. The photostability of nucleobases would have been a critical factor for their selection and accumulation. Thionated nucleobases, including 2-thiocytosine, exhibit different photochemical properties compared to their canonical counterparts.[10] Theoretical studies suggest that the presence of the thiocarbonyl group can influence the deactivation pathways of the excited state, potentially leading to enhanced photostability.[10]

Role in Non-Enzymatic RNA Replication

The non-enzymatic, template-directed polymerization of nucleotides is a crucial process for the replication of the first genetic material. Studies on non-enzymatic RNA copying have shown that modifications to the nucleobases can significantly impact the efficiency and fidelity of this process. The use of 2-thiouridine (the thio-analog of uridine) has been shown to increase the rate of template-directed non-enzymatic polymerization by enhancing the affinity of monomers for the template.[11] While direct experimental data on the non-enzymatic polymerization of 2-thiocytidine nucleotides is an active area of research, the favorable properties of other thionated nucleosides suggest that 2-thiocytosine could have played a beneficial role in early replication processes.

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the prebiotic synthesis and significance of 2-thiocytosine.

Prebiotic Synthesis of 2-Thiocytosine

Objective: To synthesize 2-thiocytosine from prebiotically plausible precursors.

Materials:

-

Cyanoacetaldehyde

-

Thiourea

-

Water (degassed)

-

pH buffer solutions (e.g., phosphate, borate)

-

Sealed reaction vessels (e.g., glass ampules)

-

Heating apparatus (e.g., oven, heating block)

-

Analytical equipment (e.g., HPLC, NMR)

Procedure (based on Robertson & Miller, 1996): [6][7]

-

Prepare aqueous solutions of cyanoacetaldehyde and thiourea at desired concentrations.

-

Adjust the pH of the solution using an appropriate buffer.

-

Transfer the reaction mixture to a sealed vessel.

-

Heat the vessel at a constant temperature (e.g., 100°C) for a specified duration.

-

After cooling, open the vessel and analyze the products using HPLC or other analytical techniques to identify and quantify 2-thiocytosine.

Note: For "drying lagoon" simulations, the reaction mixture is subjected to cycles of evaporation and rehydration.[6]

Non-Enzymatic RNA Polymerization (General Protocol)

Objective: To investigate the template-directed polymerization of activated nucleotides.

Materials:

-

RNA primer and template oligonucleotides

-

Activated 2-thiocytidine nucleotides (e.g., 5'-phosphorimidazolide)

-

Buffer solution (e.g., Tris-HCl)

-

Magnesium chloride (or other divalent cations)

-

Gel electrophoresis apparatus

-

Phosphorimager or other visualization system

Procedure (general framework): [1][12]

-

Anneal the RNA primer to the template oligonucleotide in the reaction buffer.

-

Add the activated 2-thiocytidine nucleotides to the primer-template complex.

-

Incubate the reaction mixture at a controlled temperature.

-

Quench the reaction at various time points.

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to observe the extension of the primer.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Anneal [label="Anneal Primer to Template", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Nucleotides [label="Add Activated\n2-Thiocytidine Nucleotides", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate at\nControlled Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench Reaction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze by PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Anneal; Anneal -> Add_Nucleotides; Add_Nucleotides -> Incubate; Incubate -> Quench; Quench -> Analyze; Analyze -> End; }

Conclusion and Future Directions

The evidence presented in this guide strongly supports the hypothesis that 2-thiocytosine could have been a significant player in the prebiotic world, potentially circumventing the challenges associated with the synthesis and stability of canonical cytosine. Its plausible prebiotic synthesis, coupled with its potential for enhanced stability and favorable role in non-enzymatic replication, makes it a compelling candidate for inclusion in models of the origin of life.

However, several key areas require further investigation to fully elucidate the role of 2-thiocytosine. Future research should focus on:

-

Quantitative Yields: Systematically quantifying the yields of 2-thiocytosine synthesis under a wide range of simulated prebiotic conditions.

-

Stability Studies: Conducting detailed comparative studies on the hydrolysis and photodegradation rates of 2-thiocytosine and cytosine under various prebiotic scenarios.

-

Nucleotide Formation: Developing and optimizing robust and prebiotically plausible pathways for the synthesis of 2-thiocytidine and its activated nucleotides.

-

Non-Enzymatic Polymerization: Performing detailed kinetic and fidelity studies of non-enzymatic RNA polymerization using activated 2-thiocytidine nucleotides to directly assess its impact on replication.

By addressing these questions, the scientific community can gain a more complete understanding of the potential role of 2-thiocytosine in the emergence of the first genetic material and the origin of life on Earth. The unique properties of this thionated nucleobase may also offer novel avenues for the design and development of synthetic genetic polymers and therapeutic oligonucleotides.

References

- 1. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Prebiotic Synthesis of Nucleosides | News | Astrobiology [astrobiology.nasa.gov]

- 6. Prebiotic Phosphorylation of 2-Thiouridine Provides Either Nucleotides or DNA Building Blocks via Photoreduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Solvation effects alter the photochemistry of 2-thiocytosine | Semantic Scholar [semanticscholar.org]

- 10. Enhanced nonenzymatic RNA copying with in-situ activation of short oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5′-phosphoro-2-aminoimidazolide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Anticancer and Antileukemic Potential of 2-Thiocytosine and Related Thio-Derivatives: A Technical Guide

Abstract: The quest for novel, more effective, and less toxic chemotherapeutic agents is a primary focus of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing a thiourea (B124793) backbone, such as 2-thiocytosine and its derivatives, have emerged as a promising class of molecules with significant anticancer and antileukemic properties. These compounds exhibit a diverse range of biological activities, primarily by targeting fundamental cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and key signaling pathways. This technical guide provides a comprehensive overview of the current research on 2-thiocytosine and related thio-derivatives, summarizing their in vitro cytotoxic activities, elucidating their primary mechanisms of action, and detailing the key experimental protocols used for their evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of new therapeutic strategies. Heterocyclic scaffolds are central to the design of many established and experimental drugs. 2-Thiocytosine, a sulfur-containing pyrimidine (B1678525) analog, and related structures like 2-thiohydantoins and 2-thioxo-4-thiazolidones, have attracted considerable attention due to their versatile biological activities.[1] The presence of the thione group (C=S) and reactive nitrogen atoms provides a unique chemical architecture for structural modifications, leading to the synthesis of extensive compound libraries. These derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, including those resistant to conventional drugs, by interacting with various molecular targets and inducing distinct cell death mechanisms. This document consolidates the quantitative data on their efficacy and explores the underlying molecular pathways.

In Vitro Anticancer and Antileukemic Activity

Numerous novel derivatives based on 2-thiocytosine and related thio-heterocyclic scaffolds have been synthesized and evaluated for their antiproliferative effects across a broad spectrum of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. The data below summarizes the activity of several promising compounds.

Table 2.1: Cytotoxic Activity (IC50/GI50) of Thio-Derivatives against Leukemia Cell Lines

| Compound ID/Class | Leukemia Cell Line(s) | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| Compound XIII | Leukemia | 3.04 | [2] |

| Compound 6 | CCRF-CEM, SR | logGI50: -5.16, -5.37 | [3] |

| Compound 1c | Leukemia Panel | High Selectivity | [2] |

| 2-Thioxo-4-thiazolidone | MOLT-4 | logGI50: -4.96 |[3] |

Table 2.2: Cytotoxic Activity (IC50/GI50) of Thio-Derivatives against Solid Tumor Cell Lines | Compound ID/Class | Cancer Type | Cell Line(s) | IC50 / GI50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 2-thiohydantoin (B1682308) derivative | Liver | HepG2 | 2.448 |[4] | | Compound 6e | Breast, Prostate | MCF-7, DU 145 | 2.97, 3.11 |[5] | | Compounds 19c, 19f, 19h, 19l | Lung | A549 | 3 - 4.5 |[5] | | Compound 8b | Not Specified | Not Specified | 0.15 |[6] | | Thieno[2,3-d]pyrimidine 5 | Breast, Liver | MCF-7, HepG-2 | 7.30, 5.3 |[7] | | Thieno[2,3-d]pyrimidine 8 | Breast, Liver | MCF-7, HepG-2 | 4.13, 3.3 |[7] | | Thienopyrrole 3b | Liver, Prostate | HepG2, PC-3 | 3.105, 2.15 |[8] | | Ciminalum–thiazolidinone 2h | NCI-60 Panel | Average | GI50: 1.57 |[9] | | MMZ Compounds | Pancreatic, Colorectal | BxPC-3, HT-29 | 11.55 - 58.11 |[10] | | Benzo[b]thiophene 4i | Various | HeLa, etc. | 0.00028 - 0.010 |[11] |

Mechanisms of Action

The anticancer effects of 2-thiocytosine derivatives are mediated through multiple, often interconnected, cellular mechanisms. The most prominent of these are the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the inhibition of critical enzymes and signaling pathways that promote cancer cell growth and survival.

Induction of Apoptosis

Apoptosis is a primary mechanism by which these compounds eliminate cancer cells.[12] Many derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[13] This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[13][14] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, primarily involving caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[13][15] Some derivatives have also been linked to necroptosis, an alternative programmed cell death pathway, through the activation of the RIPK1/RIPK3/MLKL signaling axis.[14]

Cell Cycle Arrest

Cancer cells are characterized by uncontrolled proliferation resulting from a dysregulated cell cycle. Several 2-thiocytosine derivatives exert their anticancer effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[16] Studies have reported cell cycle arrest at the G1, S, or G2/M phases.[2][4][5] For instance, certain compounds were found to cause a significant accumulation of cells in the G2/M phase, while others arrested the cell cycle in the S phase.[4][5] This disruption of the cell cycle progression provides time for DNA repair mechanisms or, if the damage is too severe, triggers apoptosis.

Inhibition of Key Oncogenic Enzymes and Pathways

The molecular architecture of these derivatives makes them suitable for interacting with the active sites of various enzymes crucial for cancer cell survival and proliferation.

-

Protein Kinase Inhibition: Many derivatives function as kinase inhibitors. Targets include Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and kinases in the PI3K/AKT pathway.[5][6][8] By blocking these enzymes, the compounds disrupt signaling cascades that control angiogenesis, proliferation, and survival.[8]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA topology and are essential for replication. Some thio-derivatives have been shown to inhibit both topoisomerase I and II, leading to DNA strand breaks and subsequent cell death.[5][14]

-

Tubulin Polymerization Inhibition: The microtubule network is critical for cell division (mitosis). Certain compounds interfere with this process by inhibiting the polymerization of tubulin, the building block of microtubules, leading to mitotic arrest and apoptosis.[11][17]

Key Experimental Protocols

The evaluation of the anticancer potential of novel compounds relies on a suite of standardized in vitro assays. Below are the methodologies for the most common experiments cited in the literature for 2-thiocytosine derivatives.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[8]

-

References

- 1. benthamscience.com [benthamscience.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]